molecular formula C17H18N4O2S B2796595 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone CAS No. 690642-30-9

2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone

Cat. No.: B2796595
CAS No.: 690642-30-9
M. Wt: 342.42
InChI Key: JQKDJOAQZMVOOE-UHFFFAOYSA-N
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Description

2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and structure-activity relationship (SAR).

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 384.45 g/mol
  • CAS Number : 730965-98-7

Biological Activities

The biological activities of the compound can be summarized as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinoline compounds exhibit significant anticancer properties. For instance, in a study evaluating various synthesized compounds, certain derivatives showed promising activity against breast carcinoma cell lines (MCF-7) with IC50 values indicating effective inhibition of cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications in the triazole and quinoline moieties can enhance anticancer efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression, such as Estrogen Receptor alpha and EGFR. The results indicate a strong correlation between the chemical structure and the binding affinity, which is crucial for designing more potent analogs .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown antioxidant activity. The ability to scavenge free radicals was assessed using DPPH inhibition assays, where several derivatives demonstrated significant antioxidant effects. This property is particularly important as oxidative stress is a known contributor to cancer development .

Case Studies and Research Findings

Several case studies have been published regarding the synthesis and evaluation of triazoloquinoline derivatives:

  • Synthesis and Evaluation :
    • A study synthesized various derivatives and evaluated their biological activities against multiple cancer cell lines. The most active compounds displayed IC50 values comparable to standard chemotherapeutics like doxorubicin .
    • The SAR analysis revealed that specific substitutions on the quinoline ring significantly enhanced anticancer activity.
  • Molecular Interaction Studies :
    • Docking studies highlighted that the interaction between the compound and target proteins involves hydrogen bonding and hydrophobic interactions, essential for effective binding .

Data Table: Biological Activity Overview

Activity TypeAssessed CompoundTarget Cell LineIC50 Value (µM)Reference
AnticancerThis compoundMCF-719.72 ± 1.5
AntioxidantVarious DerivativesDPPH AssaySignificant Inhibition
Molecular DockingBinding StudiesEstrogen Receptor AlphaHigh Affinity

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-12-10-15-18-19-17(21(15)14-5-3-2-4-13(12)14)24-11-16(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKDJOAQZMVOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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